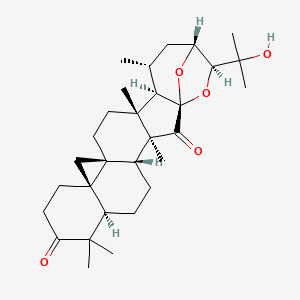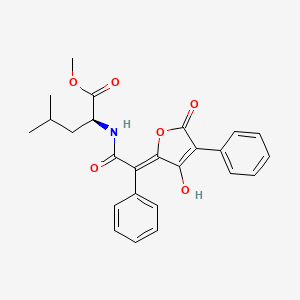
Epanorin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epanorin is a leucine derivative.
Applications De Recherche Scientifique
1. Cardiovascular Benefits
Eicosapentaenoic acid (EPA), a form of Epanorin, has shown promise in preventing major coronary events. A study in Japan found that long-term use of EPA significantly reduced major coronary events, including non-fatal coronary events, in hypercholesterolemic patients (Yokoyama et al., 2007). Additionally, EPA combined with statin therapy improved endothelial dysfunction in coronary artery disease patients (Toyama et al., 2014).
2. Neurodegenerative and Psychiatric Applications
EPA has been used in the treatment of several psychiatric and neurodegenerative diseases due to its anti-inflammatory and neuroprotective effects. Clinical trials showed significant improvement in depressive symptoms and potential efficacy in treating schizophrenia and Huntington's disease (Song & Zhao, 2007).
3. Antimicrobial and Antitumor Properties
This compound, along with other lichen natural products, was synthesized and assessed for bioactivity. Rhizocarpic acid showed antibacterial properties and possessed selective antitumor activity, suggesting potential applications in antimicrobial and cancer treatments (James et al., 2023).
4. Potential in Treating Metabolic Syndrome
EPA treatment significantly reduced levels of serum amyloid A-low-density lipoprotein (SAA–LDL) and improved arterial stiffness in patients with metabolic syndrome. This suggests that EPA could reduce cardiovascular disease development in such patients (Satoh et al., 2009).
5. Impact on Stroke Recurrence
EPA showed a reduction in the recurrence of stroke in hypercholesterolemic patients receiving low-dose statin therapy, indicating its potential benefit in stroke prevention (Tanaka et al., 2008).
Propriétés
Numéro CAS |
18463-10-0 |
|---|---|
Formule moléculaire |
C25H25NO6 |
Poids moléculaire |
435.476 |
Nom IUPAC |
methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C25H25NO6/c1-15(2)14-18(24(29)31-3)26-23(28)20(17-12-8-5-9-13-17)22-21(27)19(25(30)32-22)16-10-6-4-7-11-16/h4-13,15,18,27H,14H2,1-3H3,(H,26,28)/b22-20-/t18-/m0/s1 |
Clé InChI |
IBSRGCBHIASQMQ-BKBKCADHSA-N |
SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



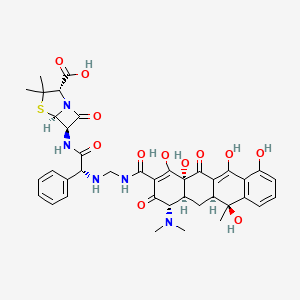
![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,stereoisomer(8CI)](/img/no-structure.png)
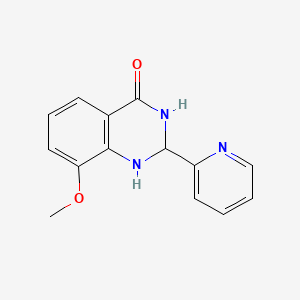
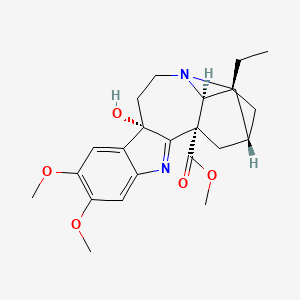
![[2-(Cyanomethyl)phenyl]boronic acid](/img/structure/B579326.png)
![2,5-Bis(benzo[d]thiazol-2-yl)thiophene](/img/structure/B579327.png)
![Silane, [(3-methoxyestra-1,3,5(10)-trien-16alpha,17beta-ylene)dioxy]bis[trimethyl-](/img/structure/B579328.png)
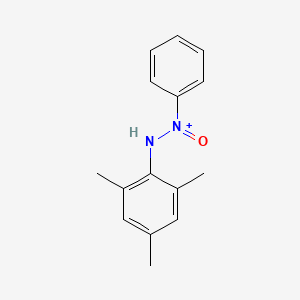
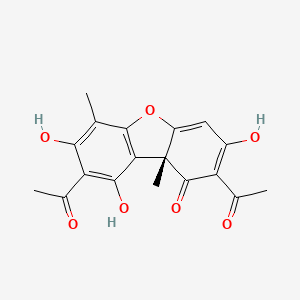
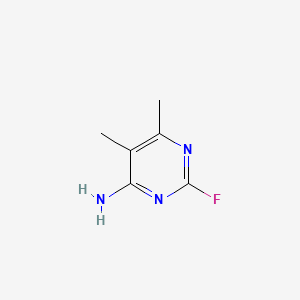
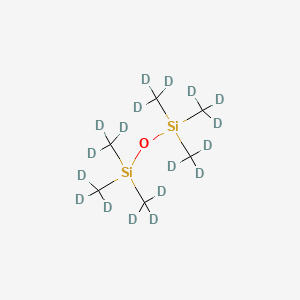
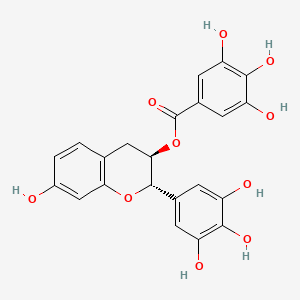
![1,2,3,4,7,8,11,12-Octahydrobenz[a]anthracene](/img/structure/B579339.png)
